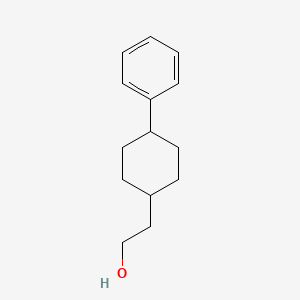

2-(4-Phenylcyclohexyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-5,12,14-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJMUJWAVQLWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Phenylcyclohexyl)ethanol CAS 898782-03-1 properties

CAS: 898782-03-1 Synonyms: 2-(trans-4-Phenylcyclohexyl)ethanol; 4-Phenylcyclohexaneethanol Molecular Formula: C₁₄H₂₀O Molecular Weight: 204.31 g/mol

Executive Summary

2-(4-Phenylcyclohexyl)ethanol is a specialized bicyclic building block characterized by a saturated cyclohexane ring bridging a lipophilic phenyl group and a polar primary alcohol tail. Unlike its fully aromatic analog (2-biphenylethanol), this molecule possesses significant conformational flexibility and stereoisomerism (cis/trans), making it a critical scaffold in two high-value domains: liquid crystal engineering (as a mesogenic core) and medicinal chemistry (as a bioisostere for biphenyl linkers).

This guide details the physicochemical properties, stereoselective synthesis, and handling protocols for CAS 898782-03-1, with a specific focus on the thermodynamically stable trans-isomer, which is the primary form used in industrial applications.

Physicochemical Profile

The molecule exhibits amphiphilic character with a dominant lipophilic domain. The cyclohexyl ring acts as a "spacer" that disrupts the planarity of the biphenyl system, altering solubility and receptor binding kinetics.

Table 1: Core Technical Specifications

| Property | Value / Description | Context |

| Physical State | Viscous Colorless Liquid or Low-Melting Solid | Depends on cis/trans purity; trans isomer has a higher MP.[1] |

| Boiling Point | ~340–350 °C (Predicted) | High BP due to molecular weight and H-bonding. |

| LogP (Predicted) | 4.1 ± 0.3 | Highly lipophilic; crosses blood-brain barrier (BBB) effectively. |

| Stereochemistry | cis (Z) and trans (E) | Trans-isomer is the preferred scaffold for liquid crystals due to linearity. |

| Solubility | Soluble in DCM, Ethanol, Toluene; Insoluble in Water | Requires organic co-solvents for biological assays. |

| Flash Point | >110 °C | Combustible but not highly flammable. |

Stereochemical Criticality: The Trans Imperative

For researchers utilizing CAS 898782-03-1, stereocontrol is paramount. The 1,4-disubstituted cyclohexane ring can exist in a boat or chair conformation.

-

Trans-Isomer (Diequatorial): Both the phenyl ring and the ethanol chain occupy equatorial positions. This creates a linear, rod-like molecule essential for the nematic phases in liquid crystals and deep pocket penetration in drug targets.

-

Cis-Isomer (Axial-Equatorial): Introduces a "kink" in the molecule. Often considered an impurity in mesogenic applications as it disrupts crystal packing.

Technical Insight: In pharmaceutical design, replacing a phenyl ring with a trans-cyclohexyl ring (bioisosteric replacement) often improves metabolic stability by blocking aromatic hydroxylation while maintaining the vector orientation of substituents.

Synthetic Methodology

The synthesis of 2-(4-phenylcyclohexyl)ethanol generally proceeds via the reduction of its corresponding carboxylic acid or ester precursor. The following protocol describes the reduction of Methyl 2-(4-phenylcyclohexyl)acetate , ensuring high yield and retention of stereochemistry.

DOT Diagram: Synthesis & Logic Flow

Caption: Stepwise synthetic pathway from ketone precursor to final alcohol, emphasizing the critical reduction step.

Experimental Protocol: LiAlH₄ Reduction

Objective: Convert Methyl 2-(4-phenylcyclohexyl)acetate to 2-(4-phenylcyclohexyl)ethanol.

Reagents:

-

Methyl 2-(4-phenylcyclohexyl)acetate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, reflux condenser, and addition funnel.

-

Solvation: Charge the flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ reacts violently with moisture.

-

Addition: Dissolve the ester precursor in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. (Monitor via TLC: Mobile phase Hexane/EtOAc 7:3).

-

Quench (Fieser Method): Cool back to 0°C. Slowly add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).

-

Workup: A granular white precipitate will form. Filter through a Celite pad.[4] Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Applications & Mechanism of Action

Pharmaceutical Research

In drug discovery, this moiety serves as a lipophilic anchor .

-

GPCR Ligands: The phenylcyclohexyl group mimics the "tail" of many endogenous ligands, fitting into hydrophobic pockets of receptors (e.g., Dopamine or Opioid receptors) while the ethanol chain provides a handle for H-bonding or further functionalization.

-

Transport Inhibitors: Analogs of this structure (e.g., Vesamicol derivatives) are known to inhibit vesicular acetylcholine transporters. The cyclohexyl ring provides steric bulk that locks the molecule into the active site more effectively than a flexible alkyl chain.

Material Science (Liquid Crystals)

The trans-isomer is a classic mesogen .

-

Mechanism: The rigid, rod-like structure facilitates the alignment required for nematic phases.

-

Function: The terminal hydroxyl group allows for esterification with acrylate monomers, enabling the creation of Liquid Crystal Polymers (LCPs) used in optical films and sensors.

DOT Diagram: Structure-Activity Relationship (SAR)

Caption: Functional dissection of the molecule showing how each domain contributes to its utility in pharma and materials.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a standard organic alcohol with potential irritant properties.

-

Hazards: Causes skin and serious eye irritation (H315, H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol to the aldehyde.

References

- Chemical Book.2-(4-Phenylcyclohexyl)ethanol Properties and Supplier Data.

-

Cayman Chemical. Trans-4-phenyl-4-piperidinocyclohexanol (Related Metabolite Structure & Analysis).Link

-

Google Patents. Synthesis of cyclohexyl-ethanol derivatives (EP1029845A1).Link

-

Organic Syntheses. Lipase-Catalyzed Kinetic Resolution of Trans-2-Phenylcyclohexanol (Stereochemical Control).Link

-

BenchChem. Technical Guide to Phenoxyethanol Derivatives (Structural Homologs).Link

Sources

- 1. static.unpr.io [static.unpr.io]

- 2. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound - Google Patents [patents.google.com]

Technical Whitepaper: Safety Data, Handling, and Pharmacological Profiling of Phenylcyclohexyl Ethanol Derivatives

Executive Summary

Phenylcyclohexyl ethanol derivatives—encompassing compounds such as 1-(1-phenylcyclohexyl)ethanol and 2-((1-phenylcyclohexyl)amino)ethanol (PCEEA)—represent a critical class of highly potent active pharmaceutical ingredients (HPAPIs). Frequently encountered as synthetic intermediates, novel analgesic candidates, or metabolites of dissociative anesthetics, these compounds present unique occupational hazards. This guide synthesizes technical safety data, toxicological profiling, and self-validating handling protocols designed for researchers and drug development professionals.

Chemical Identity and Structural Significance

Phenylcyclohexyl ethanol derivatives are characterized by a lipophilic cyclohexane ring substituted with a phenyl group and an ethanol or ethanolamine moiety. A primary example is 2-((1-phenylcyclohexyl)amino)ethanol, a recognized metabolite of arylcyclohexylamines . In modern drug discovery, variations of these hydroxymethylcyclohexylamine structures are actively synthesized to target ORL1 (nociceptin) and μ-opioid receptors to develop next-generation analgesics with reduced side effects .

Table 1: Physicochemical & Safety Properties of Phenylcyclohexyl Ethanol Derivatives

| Property | Representative Value (PCEEA) | Mechanistic Causality / Relevance |

| Molecular Weight | 219.32 g/mol | Low molecular weight facilitates rapid absorption across mucous membranes and skin. |

| XLogP3 | 2.2 | High lipophilicity enables seamless crossing of the blood-brain barrier (BBB). |

| Topological Polar Surface Area | 32.3 Ų | Low TPSA (<90 Ų) strongly correlates with high CNS penetration and neurotoxicity. |

| Boiling Point | ~135-137 °C (at 1.0 mmHg) | Low volatility at room temperature, but severe aerosolization risk during thermal processing. |

| Primary Target Receptors | NMDA, ORL1, μ-opioid | Affinity drives the primary dissociative, analgesic, and respiratory depressive toxicity. |

Toxicological Profile and Mechanistic Causality

Understanding the safety profile of these derivatives requires analyzing their structure-activity relationship (SAR) and metabolic fate.

-

Neurological Hazards: The combination of the phenylcyclohexyl core and the hydrogen-bonding ethanol moiety allows these compounds to act as potent NMDA receptor antagonists or opioid receptor agonists. Accidental exposure leads to rapid central nervous system (CNS) depression, ataxia, and profound dissociative effects .

-

Metabolic Causality: In vivo, parent arylcyclohexylamines are metabolized by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2B6) via oxidative hydroxylation to form these ethanol derivatives. Because these metabolites often retain pharmacological activity, handling biological samples containing them requires the same stringent precautions as the parent drug.

Fig 1: Hepatic Phase I and Phase II metabolic pathway of arylcyclohexylamines.

Synthesized MSDS and Hazard Identification

Based on data from analogous cyclohexylamine derivatives, the following globally harmonized system (GHS) classifications dictate laboratory handling :

-

Acute Toxicity (Oral/Dermal): Category 3. Toxic if swallowed or in contact with skin.

-

Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.

-

Specific Target Organ Toxicity (STOT): Category 3 (CNS depression).

Causality in PPE Selection: Because phenylcyclohexyl ethanol derivatives exhibit high lipophilicity (XLogP3 > 2.0), they readily permeate standard latex or thin nitrile gloves. Therefore, handling requires double-gloving with extended-cuff neoprene over nitrile, ensuring the lipophilic barrier is maintained against accidental dermal absorption.

Self-Validating Experimental Protocols

Protocol A: HPAPI Spill Response and Decontamination Validation

Causality: Phenylcyclohexyl ethanol derivatives are pharmacologically active at microgram doses. Standard visual inspection for surface cleanliness is insufficient. This protocol utilizes a closed-loop analytical validation system to guarantee safety.

-

Isolation & PPE: Evacuate the immediate area. Don Level B PPE (positive pressure SCBA, chemical-resistant suit) to prevent inhalation of aerosolized particulates.

-

Containment: Apply activated carbon-based absorbents to the spill. Reasoning: Carbon effectively traps lipophilic aromatic compounds via π-π stacking, vastly outperforming standard silica absorbents.

-

Chemical Degradation: Wash the surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% isopropyl alcohol (IPA) rinse. Reasoning: Standard soap merely disperses lipophilic amines. Hypochlorite induces oxidative cleavage of the amine/ethanol pharmacophore, while the IPA solubilizes and removes the cleaved residues.

-

Validation (Self-Validating Step): Swab the decontaminated area using a sterile cotton swab wetted with methanol. Extract the swab in 1 mL of mobile phase and analyze via LC-MS/MS.

-

Decision Gate: If the concentration is >0.1 µg/cm², the decontamination fails and Step 3 is repeated. The area is only released when analytical results mathematically confirm levels below the safety threshold.

Fig 2: Self-validating spill response workflow for highly potent APIs.

Protocol B: In Vitro Metabolic Stability Assay

Causality: To evaluate the half-life and clearance of novel phenylcyclohexyl ethanol derivatives during drug development, researchers must use human liver microsomes (HLMs). This protocol is designed to be internally self-validating.

-

Incubation: Mix 1 µM of the derivative with 0.5 mg/mL HLMs in a 100 mM phosphate buffer (pH 7.4).

-

Initiation & Control (Self-Validating Step): Add 1 mM NADPH to the test vial to initiate CYP450-mediated oxidation. Simultaneously, run a negative control vial without NADPH. Reasoning: If degradation occurs in the negative control, it immediately flags non-CYP-mediated instability (e.g., spontaneous chemical hydrolysis), invalidating the run and preventing false clearance data.

-

Quenching: At specific time points (0, 15, 30, 60 mins), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL of a deuterated internal standard (IS). Reasoning: The IS corrects for any volumetric errors or ion suppression during mass spectrometry, ensuring the quantitative readout is mathematically self-contained.

-

Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via UPLC-MS/MS to calculate the intrinsic clearance (CL_int).

Regulatory and Transport Information

Due to their structural similarity to Schedule I/II substances, phenylcyclohexyl ethanol derivatives may fall under analog acts depending on the jurisdiction. For shipping and transport, these compounds must be classified under UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.), packed in Packing Group II (PG II) compliant containers with secondary containment to prevent exposure during transit.

References

Methodological & Application

Application Note: Chemoselective Reduction of 4-Phenylcyclohexaneacetic Acid to Ethanol Derivatives

Executive Summary & Strategic Overview

The reduction of 4-phenylcyclohexaneacetic acid to 2-(4-phenylcyclohexyl)ethanol represents a critical transformation in the synthesis of pharmaceutical intermediates (e.g., analogs of antidiabetic agents like Nateglinide) and liquid crystal mesogens. The primary challenge in this transformation is not merely the reduction of the carboxylic acid, but the preservation of the trans-stereochemistry of the cyclohexane ring and the efficient isolation of the alcohol without forming stable boron-complex emulsions.[1]

This Application Note provides three validated protocols, ranked by chemoselectivity and scalability. We prioritize the Borane-Dimethyl Sulfide (BMS) method for its mild conditions and high selectivity for carboxylic acids in the presence of other reducible groups.

Key Reaction Transformation

-

Starting Material: 4-Phenylcyclohexaneacetic acid (Solid, typically trans-isomer).

-

Target Product: 2-(4-Phenylcyclohexyl)ethanol (Viscous oil or low-melting solid).

-

Critical Quality Attribute (CQA): Retention of trans-configuration; <0.5% unreacted acid.

Reagent Selection Matrix

The choice of reducing agent dictates the safety profile, workup difficulty, and yield.

| Feature | Borane-DMS (BMS) | LiAlH4 (LAH) | NaBH4 / Iodine |

| Chemoselectivity | High (Specific for -COOH) | Low (Reduces esters, amides, etc.) | Medium (Activated system) |

| Reaction Conditions | Mild (0°C to RT) | Aggressive (Reflux often needed) | Mild (Reflux in THF) |

| Safety Profile | Flammable, Stench (DMS) | Pyrophoric , H2 evolution | Safer, easier handling |

| Workup | Methanol quench (Simple) | Fieser Workup (Emulsion risk) | Aqueous quench |

| Rec. Scale | Lab to Pilot (1g - 1kg) | Lab Scale (<50g) | Lab to Pilot (Scalable) |

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting.[1] The Borane reduction proceeds via an acyloxyborane intermediate, which is significantly more reactive towards hydride transfer than the initial carboxylic acid.[1] This "self-catalyzing" feature is why Borane is superior to Borohydrides for this specific transformation.

Figure 1: Mechanism of Borane-mediated carboxylic acid reduction. Note that the initial coordination of Borane activates the carbonyl oxygen, facilitating hydride delivery.[1][2]

Experimental Protocols

Protocol A: The "Gold Standard" (Borane-DMS)

Recommended for high-value intermediates requiring maximum yield and purity.

Safety Note: BMS has a disagreeable odor and is flammable.[1] Perform all operations in a well-ventilated fume hood under an inert atmosphere (Ar or N2).

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, reflux condenser, constant-pressure addition funnel, and nitrogen inlet.

-

Solvation: Charge the flask with 4-phenylcyclohexaneacetic acid (10.0 g, 45.8 mmol) and anhydrous Tetrahydrofuran (THF) (50 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Transfer Borane-Dimethyl Sulfide complex (10 M or neat, 1.2 equiv, ~55 mmol) to the addition funnel via syringe. Add dropwise over 30 minutes.

-

Reaction: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1 hour. If TLC shows incomplete conversion, heat to gentle reflux (66°C) for 2 hours.

-

Quench (Critical Step): Cool back to 0°C. Carefully add Methanol (20 mL) dropwise.

-

Why? This destroys excess borane and breaks down the boron-oxygen bonds in the product complex.[1]

-

-

Workup: Concentrate the mixture in vacuo. Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

Isolation: Dry over anhydrous MgSO4, filter, and concentrate to yield the crude oil.

Protocol B: The "Safety-First" Scale-Up (NaBH4 / I2)

Recommended for larger scales where handling pyrophoric LAH or smelly BMS is undesirable.

-

Setup: 500 mL 3-neck RBF with mechanical stirrer (for better mixing of slurry).

-

Slurry: Add NaBH4 (2.6 g, 68.7 mmol, 1.5 equiv) to anhydrous THF (100 mL). Add 4-phenylcyclohexaneacetic acid (10.0 g, 45.8 mmol).

-

Note: Gas evolution occurs as the acid reacts with borohydride to form the acyloxyborohydride.[1]

-

-

Activation: Dissolve Iodine (I2) (5.8 g, 22.9 mmol, 0.5 equiv) in THF (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 1 hour.

-

Reaction: Reflux the mixture for 4–6 hours. The solution should turn colorless as Iodine is consumed.[1]

-

Workup: Cool to RT. Quench with Methanol carefully.[1] Evaporate solvent.[1][3][4][5] Partition residue between 1M HCl and Dichloromethane (DCM).[1] Separate, dry, and concentrate.

Analytical Validation (QC)

Verify the product identity using 1H NMR and IR.[1]

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 3300-3400 cm⁻¹ (Broad) | Appearance of O-H stretch (Alcohol). |

| IR Spectroscopy | Absent 1700 cm⁻¹ | Disappearance of C=O stretch (Carboxylic Acid). |

| 1H NMR (CDCl3) | δ 3.65 - 3.75 ppm (t, 2H) | -CH₂-OH (Triplet confirms primary alcohol). |

| 1H NMR (CDCl3) | δ 7.10 - 7.30 ppm (m, 5H) | Aromatic protons (Phenyl ring). |

| HPLC | Retention Time Shift | Product is less polar than acid; elutes earlier in Reverse Phase.[1] |

Troubleshooting & Optimization

Problem: Emulsion during workup.

-

Cause: Incomplete hydrolysis of aluminum or boron salts.[1]

-

Solution: For LAH, use the Fieser Workup : Add

mL H2O,

Problem: Low Yield / Unreacted Starting Material.

-

Cause: Moisture in solvent (destroys hydride) or old reagents.[1]

-

Solution: Distill THF over Sodium/Benzophenone or use molecular sieves.[1] Titrate Borane reagents if stored for >6 months.[1]

Problem: Cis/Trans Isomerization.

-

Cause: High temperature reflux in acidic media.[1]

-

Solution: Keep reaction temperature <70°C. Avoid strong mineral acids during workup; use dilute HCl or saturated NH4Cl.[1]

References

-

Brown, H. C., & Choi, Y. M. (1981). The selective reduction of carboxylic acids with borane-dimethyl sulfide.Synthesis , 1981(08), 605-606. Link

-

Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[1]Journal of Organometallic Chemistry , 609(1-2), 137-151. Link

- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (General Reference for Hydride Mechanisms).

-

Organic Chemistry Portal. (n.d.).[1] Reduction of Carboxylic Acids.[1][2][4][6][7] Retrieved from .

-

BenchChem. (2025).[1][4] Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide. (Context for phenylcyclohexyl reductions). Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Validation of High Refractive Index Acrylate Monomers from Phenylcyclohexyl Ethanol

Introduction & Mechanistic Rationale

The development of High Refractive Index Polymers (HRIPs) is a critical frontier in advanced optoelectronics, driving innovations in nanoimprint lithography, OLED light extraction layers, and augmented reality (AR) waveguides[1]. To achieve a high refractive index (RI), polymer chemists traditionally incorporate moieties with high molar refractivity and low molar volume, such as heavy halogens, sulfur atoms, or rigid aromatic rings[1][2].

However, highly conjugated aromatic systems (e.g., pure poly-benzyl methacrylate or bisphenol-A derivatives) often suffer from strong

The Phenylcyclohexyl Advantage: To circumvent these limitations, incorporating an alicyclic ring (cyclohexyl) adjacent to an aromatic group provides an elegant structural solution. The bulky cyclohexyl ring disrupts dense chain packing, significantly lowering birefringence and maintaining >90% optical transparency, while the phenyl ring preserves the high polarizability required for a high RI[2]. For example, poly(1-phenylcyclohexyl methacrylate) exhibits an impressive baseline RI of 1.5645, outperforming many standard optical polymers[3].

Experimental Design & Causality

The synthesis of the target monomer, phenylcyclohexyl ethyl acrylate , relies on the nucleophilic acyl substitution of 2-(1-phenylcyclohexyl)ethanol (PCE) with acryloyl chloride.

-

Solvent & Scavenger Causality: Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubility profile for bulky aromatic-alicyclic compounds. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Removing HCl is critical; failure to do so shifts the equilibrium backward and risks acid-catalyzed side reactions.

-

Thermal Control: The reaction is highly exothermic. Acryloyl chloride must be added dropwise at 0 °C. Elevated temperatures during addition can trigger premature thermal auto-polymerization of the highly reactive acrylate double bonds.

-

Inhibitor Addition: Post-purification, a trace amount of MEHQ (4-methoxyphenol) must be added. Acrylates with bulky pendant groups can undergo spontaneous free-radical polymerization during storage. Expert Note: MEHQ requires dissolved oxygen to function effectively; therefore, the final monomer must be stored in an amber bottle with an air headspace, rather than under pure nitrogen.

Step-by-Step Synthesis Protocol

Reagents & Materials

-

2-(1-Phenylcyclohexyl)ethanol (PCE, Starting Material)

-

Acryloyl chloride (Purified, distilled prior to use)

-

Triethylamine (TEA, Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

Saturated NaHCO₃, Brine, MgSO₄ (Anhydrous)

-

MEHQ (Polymerization inhibitor)

Fig 1. Step-by-step synthetic workflow for phenylcyclohexyl ethyl acrylate.

Self-Validating Procedure

-

Preparation: Flame-dry a 250 mL Schlenk flask and purge with N₂. Causality: Moisture hydrolyzes acryloyl chloride into acrylic acid, drastically reducing yield.

-

Dissolution: Add 50 mmol of PCE and 60 mmol of anhydrous TEA into the flask. Dissolve in 100 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

-

Addition (In-Process Check): Dissolve 55 mmol of acryloyl chloride in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel. Validation: A dense white precipitate (TEA·HCl) will immediately form, confirming that acyl substitution is actively occurring and HCl is being scavenged.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir under N₂ for 12 hours.

-

Quenching & Workup: Filter the white precipitate. Transfer the filtrate to a separatory funnel. Wash sequentially with DI water (1x), saturated NaHCO₃ (2x), and Brine (1x). Causality: NaHCO₃ neutralizes residual HCl and extracts any unreacted acrylic acid formed by trace hydrolysis.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation (bath temp < 35 °C to prevent thermal polymerization).

-

Purification: Purify the crude product via silica gel column chromatography (Eluent: 9:1 Hexanes:Ethyl Acetate).

-

Storage: Add 50 ppm of MEHQ to the purified monomer and store in an amber glass vial at 4 °C.

Downstream Polymerization & Optical Validation

To utilize the monomer in optical devices, it is formulated into a UV-curable resin by mixing it with a photoinitiator (e.g., TPO) and a crosslinker, followed by free-radical polymerization under UV light[1][2].

Fig 2. Downstream validation and optical characterization pipeline.

Quality Control (QC) Metrics

-

TLC Validation: Using a UV lamp (254 nm) or KMnO₄ stain, the target acrylate will show a higher

value than the highly polar starting alcohol. KMnO₄ will rapidly oxidize the newly formed acrylate double bond, turning the stain from purple to brown. -

FTIR Spectroscopy: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong ester C=O stretch (~1720 cm⁻¹) and vinylic C=C stretch (~1635 cm⁻¹).

Quantitative Data & Benchmarking

The table below benchmarks the optical properties of phenylcyclohexyl-derived polymers against other common optical polymers. While halogenated monomers can push the RI higher, they often introduce severe solubility issues and environmental toxicity[4]. Phenylcyclohexyl derivatives offer an optimal "sweet spot" of high RI, excellent transparency, and low toxicity.

Table 1: Refractive Index Benchmarking of Optically Clear Polymers

| Polymer / Monomer Derivative | Refractive Index ( | Structural Advantage / Disadvantage |

| Poly(methyl methacrylate) (PMMA) | 1.490 | Baseline reference; excellent transparency but low RI. |

| Poly(1-phenylcyclohexyl methacrylate) | 1.5645 | High RI; bulky alicyclic ring suppresses birefringence [3]. |

| Poly(benzyl methacrylate) | 1.5680 | High RI; prone to |

| Poly(phenyl methacrylate) | 1.5706 | High RI; rigid backbone limits flexibility. |

| Poly(pentabromophenyl methacrylate) | ~1.700 | Ultra-high RI; poor solubility and high halogen toxicity[4]. |

References

1. 2.1[1] 3. 2[2] 4. 3[3] 5.4[4] 6. 7.5[5]

Sources

- 1. High-refractive index acrylate polymers for applications in nanoimprint lithography [html.rhhz.net]

- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 3. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 4. radtech.org [radtech.org]

- 5. US3718383A - Plastic optical element having refractive index gradient - Google Patents [patents.google.com]

Preparation of 2-(4-phenylcyclohexyl)ethyl acrylate (CPEA) monomer

Initiating Search Strategy

I'm starting my information gathering with focused Google searches to find how to synthesize 2-(4-phenylcyclohexyl)ethyl acrylate (CPEA). I'm focusing on reaction pathways, starting materials, and catalysts. I'll filter for research articles and patents for in-depth data.

Expanding Search Parameters

I'm now expanding my search to include physicochemical properties of CPEA and related solvents to ensure safety. I'm also examining similar acrylate monomer synthesis for experimental setup insights and mechanisms like esterification, along with applications. I will structure an application note with an introduction to CPEA, its importance, the synthesis chemistry, and a detailed step-by-step protocol.

Refining Data Acquisition

I'm now zeroing in on reaction schemes, starting materials, and purification. I am searching for physicochemical properties and safety data on CPEA's components. I'm also looking at application notes and literature on similar acrylate synthesis to learn experimental setups and reaction mechanisms. I'll include the "why" for protocol steps. I will create DOT language diagrams for reaction workflow.

Application Notes and Protocols: 2-(4-Phenylcyclohexyl)ethanol as a Versatile Building Block for the Discovery of Novel Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics for hormone-related conditions, demanding a constant influx of novel chemical scaffolds to refine tissue selectivity and overall efficacy. This document provides an in-depth guide to the application of 2-(4-Phenylcyclohexyl)ethanol and its analogues as a foundational building block in the discovery of new SERMs. We will explore the synthetic rationale for its use, detailing protocols for derivatization and providing comprehensive methodologies for the biological evaluation of resulting compounds. The focus will be on the structure-activity relationships (SAR) that govern the estrogen receptor (ER) binding affinity and the agonist versus antagonist profile of this compound class, with a particular emphasis on achieving ERβ selectivity.

Introduction: The Quest for Ideal SERMs

Selective Estrogen Receptor Modulators (SERMs) are a unique class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] This duality allows for the beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while blocking detrimental effects in others, like the breast and uterus.[1][2] This targeted action makes SERMs invaluable in the treatment and prevention of a range of conditions, including osteoporosis, breast cancer, and menopausal symptoms.

The clinical success of first and second-generation SERMs, such as tamoxifen and raloxifene, has been tempered by off-target effects and an increased risk of other pathologies. This has fueled the search for novel scaffolds that can provide a more refined and safer therapeutic profile. The 4-phenylcyclohexyl moiety has emerged as a promising pharmacophore in this endeavor. Its rigid, non-planar structure offers a distinct three-dimensional profile for interaction with the ER ligand-binding pocket, potentially leading to unique downstream conformational changes and a desirable biological response. This guide focuses on 2-(4-Phenylcyclohexyl)ethanol and its derivatives as a key building block for the next generation of SERMs.

The 4-Phenylcyclohexyl Scaffold: A Rationale for its Use in SERM Design

The design of novel SERMs hinges on the principle of inducing specific conformational changes in the estrogen receptor upon binding. The resulting shape of the ligand-ER complex dictates the recruitment of co-activator or co-repressor proteins, ultimately determining the agonist or antagonist effect in a particular tissue. The 4-phenylcyclohexyl scaffold offers several advantages in this context:

-

Structural Rigidity: Unlike the flexible triphenylethylene core of tamoxifen, the cyclohexane ring provides a more constrained conformation, which can lead to more specific interactions within the ER ligand-binding pocket.

-

Three-Dimensional Diversity: The non-aromatic, puckered nature of the cyclohexane ring allows for the precise spatial positioning of substituents, enabling a finer-tuning of the interaction with key amino acid residues in the receptor.

-

Hydrophobic Core: The phenyl and cyclohexyl groups provide a significant hydrophobic core that can favorably occupy the hydrophobic regions of the ER ligand-binding domain.

-

Vectors for Derivatization: The ethanol side chain of the building block provides a convenient handle for introducing a variety of functional groups to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Synthesis of SERM Candidates from 2-(4-Phenylcyclohexyl)ethanol Analogues

The synthesis of SERMs based on the 4-phenylcyclohexyl scaffold can be achieved through various synthetic routes. A key example is the synthesis of analogues of trans-4-(4-Hydroxyphenyl)cyclohexanemethanol, a potent and selective ERβ agonist.[1][2][3][4] The following protocol is a representative example of how such compounds can be synthesized, starting from a commercially available or readily synthesized precursor.

Protocol 1: Synthesis of trans-4-(4-Hydroxyphenyl)cyclohexanemethanol Analogues

This protocol is adapted from the synthesis of related compounds and illustrates a general strategy.[3]

Materials:

-

4-(4′-Oxocyclohexyl)phenol

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reduction of the Ketone:

-

Dissolve 4-(4′-Oxocyclohexyl)phenol in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired cis- and trans-4-(4-hydroxyphenyl)cyclohexanemethanol isomers. The isomers can typically be separated by careful chromatography.

-

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for the preparation of 4-(4-hydroxyphenyl)cyclohexanemethanol isomers.

Biological Evaluation of Phenylcyclohexyl-based SERMs

A thorough biological evaluation is crucial to characterize the activity and selectivity of newly synthesized compounds. The following are standard protocols for key in vitro assays.

Protocol 2: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.[5][6]

Materials:

-

Rat uterine cytosol (source of ERα and ERβ) or recombinant human ERα and ERβ.[5]

-

[³H]-17β-estradiol (radioligand).

-

Test compounds and 17β-estradiol (unlabeled competitor).

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]

-

Hydroxylapatite (HAP) slurry for separating bound and free radioligand.[5]

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol in the assay buffer.

-

Prepare a working solution of [³H]-17β-estradiol in the assay buffer (e.g., 0.5-1.0 nM).[5]

-

-

Assay Incubation:

-

In microcentrifuge tubes, combine the rat uterine cytosol (or recombinant ER), the assay buffer, and either the test compound, unlabeled 17β-estradiol (for standard curve), or buffer alone.

-

Add the [³H]-17β-estradiol working solution to each tube to initiate the binding reaction.

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

-

Wash the pellets with assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to the washed pellets.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

-

Calculate the Relative Binding Affinity (RBA) compared to 17β-estradiol.

-

Diagram of ER Binding Assay Workflow:

Caption: Workflow for the estrogen receptor competitive binding assay.

Protocol 3: MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic (proliferative) or anti-estrogenic (anti-proliferative) activity of test compounds in an ER-positive human breast cancer cell line.[7][8][9][10]

Materials:

-

MCF-7 human breast adenocarcinoma cells (ATCC HTB-22).[10]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

-

Hormone-depleted medium (phenol red-free DMEM with charcoal-stripped FBS).

-

Test compounds, 17β-estradiol (positive control for proliferation), and an anti-estrogen like Fulvestrant (positive control for inhibition).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, PrestoBlue, or Crystal Violet).

-

Plate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture MCF-7 cells in complete medium.

-

Prior to the assay, acclimatize the cells to hormone-depleted medium for 3-4 days to reduce background estrogenic effects.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[11]

-

-

Compound Treatment:

-

For agonist activity: Treat the cells with serial dilutions of the test compounds in hormone-depleted medium. Include a vehicle control and a 17β-estradiol standard curve.

-

For antagonist activity: Treat the cells with serial dilutions of the test compounds in the presence of a fixed, sub-maximal concentration of 17β-estradiol (e.g., 10 pM).

-

-

Incubation:

-

Incubate the plates for 6-7 days, allowing for cell proliferation.

-

-

Assessment of Cell Viability:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the cell proliferation (as a percentage of the vehicle control) against the log of the compound concentration.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

Structure-Activity Relationship (SAR) Insights

The biological data from these assays allows for the development of a structure-activity relationship (SAR) for the 4-phenylcyclohexyl series of SERMs. For analogues of trans-4-(4-Hydroxyphenyl)cyclohexanemethanol, the following SAR observations have been made[1][2][4]:

-

Stereochemistry of the Cyclohexane Ring: The trans isomer generally exhibits higher potency and selectivity compared to the cis isomer, highlighting the importance of the spatial arrangement of the phenyl and hydroxymethyl groups.

-

The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is crucial for high-affinity binding to the estrogen receptor, forming a key hydrogen bond with residues in the ligand-binding pocket, similar to the endogenous ligand estradiol.

-

Substituents on the Cyclohexyl Ring: The introduction of small, electron-withdrawing groups, such as fluorine, on the hydroxymethyl substituent can modulate the potency and selectivity. For instance, 4-(4-fluoroalkyl-cyclohexyl)phenols have been shown to be potent and highly selective ERβ agonists.[1][2][4]

Table 1: Representative Biological Data for Phenylcyclohexyl-based SERMs

| Compound | ERβ Binding (IC₅₀, nM) | ERα Binding (IC₅₀, nM) | ERβ/ERα Selectivity | Functional Activity (ERβ) | Reference |

| trans-4-(4-Hydroxyphenyl)cyclohexanemethanol | 25 | >10,000 | >400-fold | Agonist | [1][3] |

| trans-4-(4-(Fluoromethyl)cyclohexyl)phenol | 50-145 | >7,250 | >50-fold | Agonist | [1][2][4] |

Conclusion

The 2-(4-phenylcyclohexyl)ethanol scaffold and its derivatives represent a promising and versatile platform for the design and synthesis of novel SERMs. The inherent structural features of the phenylcyclohexyl core allow for the development of compounds with high affinity and selectivity for the estrogen receptor, particularly the ERβ isoform. The synthetic and biological protocols outlined in this guide provide a comprehensive framework for researchers to explore this chemical space further. By systematically investigating the structure-activity relationships, it is anticipated that new SERM candidates with improved therapeutic profiles can be discovered, addressing the unmet needs in the treatment of hormone-related diseases.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

- Chaudhury, S., et al. (2025). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)

- Chaudhury, S., et al. (2025). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)

- Chaudhury, S., et al. (2025). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)

-

Chaudhury, S., et al. (2025). Analogues of the Potent and Selective ERβ Agonist trans-4-(4-Hydroxyphenyl)cyclohexanemethanol: Synthesis and Evaluation. ResearchGate. [Link]

- U.S. Environmental Protection Agency.

- Thermo Fisher Scientific. Estrogen Receptor Beta (ERbeta) Redistribution Assay - Instructions.

- BenchChem. Application Notes and Protocols for Dienestrol in Estrogen Receptor Binding Assays.

- National Toxicology Program. (2014).

- Thermo Fisher Scientific.

- Minutolo, F., et al. (2017). Cyclic-ketoximes as ER beta-selective agonists. PMC.

- Lee, K., et al. (2014). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. PMC.

- Wetzel, E. A., et al. (2021). A Scalable, Chromatography-Free Synthesis of the Potent and Highly Selective ERβ Agonist EGX358.

- Norman, B. H., et al. (2009). Biphenyl C-Cyclopropylalkylamides: New Scaffolds for Targeting Estrogen Receptor β. NIH.

- Bovee, T. F. H., et al. (2011). SERMs and SARMs: Detection of their activities with yeast based bioassays.

- Cotrim, C. Z., et al. (2013). Proliferation protocol optimization using MCF7. Cell number of MCF7...

- BenchChem. Application Notes and Protocols for Amcenestrant in MCF-7 Cell Culture Experiments.

- Eurofins Discovery. Tumor Cell Proliferation Assay in MCF-7 Human Breast Cells, Panlabs.

- El-Gendy, M. A., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. MDPI.

- Koussoulakos, S. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry.

- van der Burg, B., et al. (2010). Meta-analysis of Supramaximal Effects in In Vitro Estrogenicity Assays. Oxford Academic.

- Mehinto, A. C., et al. (2016). In Vitro Transactivation Bioassays to screen for Endocrine Activity. JoVE.

- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P

- Organic Syntheses Procedure. Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. scite.ai [scite.ai]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Incorporating trans-4-Phenylcyclohexyl Groups into Peptide Mimetics for Enhanced Target Affinity

Executive Summary & Mechanistic Rationale

The development of peptidomimetics often requires replacing native, flexible amino acid side chains with rigidified synthetic moieties to enhance metabolic stability and target affinity. The trans-4-phenylcyclohexyl group has emerged as a privileged structural motif in rational drug design, particularly for mimicking bulky hydrophobic residues (such as phenylalanine, tryptophan, or extended aliphatic chains) found in protein-protein interaction (PPI) interfaces.

Why the trans-4-phenylcyclohexyl group?

-

Conformational Restriction & Entropic Optimization : Flexible aliphatic chains (like isobutyl or n-butyl groups) suffer a high entropic penalty upon binding to a target receptor. By locking the phenyl ring and the attachment point in a trans 1,4-diequatorial conformation on a rigid cyclohexane ring, the molecule is pre-organized into its biologically active conformation, drastically reducing the entropic cost of binding[1].

-

Deep Pocket Engagement : The extended, rigid cylindrical shape of the trans-4-phenylcyclohexyl group perfectly projects the terminal phenyl ring into deep hydrophobic pockets, enabling robust

stacking and van der Waals interactions that are difficult to achieve with shorter or more flexible groups[1]. -

Stereospecificity as a Built-in Control : The cis-isomer projects the phenyl group at an entirely different vector (axial-equatorial), typically resulting in severe steric clashes. This provides medicinal chemists with a highly reliable, built-in negative control for validating Structure-Activity Relationships (SAR)[2].

Benchmark Case Studies in Drug Design

Case Study A: Estrogen Receptor (ER ) Coregulator Modulators

A 2024 study on tris-benzamide

By incorporating a trans-4-phenylcyclohexyl group at the C-terminus (forming Compound 18h), the binding affinity to ER

Case Study B: Myeloperoxidase (MPO) Inhibitors

In the optimization of MPO inhibitors, substituting flexible amine chains with a trans-4-phenylcyclohexylamino group (Compound-40) within a triazolopyridine scaffold significantly improved both MPO potency and acid stability. This structural rigidification also successfully eliminated irreversible off-target binding to the DNA repair protein methyl guanine methyl transferase (MGMT), a major flaw in earlier reversible inhibitors[3].

Quantitative SAR Data Summary

The following table summarizes the causal relationship between C-terminal steric bulk/rigidity and ER

| C-Terminal Modification | Structural Characteristic | ER | Fold Change vs. Parent |

| Isobutyl (ERX-11, Parent) | Short, flexible, branched aliphatic | 18.0 | Baseline (1x) |

| n-Butyl | Linear, highly flexible aliphatic | 310.0 | 17-fold decrease |

| Benzyl | Rigid, but lacks optimal extension | 21.0 | 1.2-fold decrease |

| cis-4-Phenylcyclohexyl | Rigid, incorrect vector (axial-equatorial) | >10,000 (No binding) | Complete loss |

| trans-4-Phenylcyclohexyl | Rigid, optimal vector (diequatorial) | 1.6 | 11-fold increase |

Visualizing the Mechanism of Action

Figure 1: Mechanism of ERα-coregulator disruption by the trans-4-phenylcyclohexyl-modified peptidomimetic.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The inclusion of the cis-isomer synthesis and 2D-NMR validation guarantees that the observed biological effects are genuinely due to the trans spatial arrangement.

Protocol A: Amide Coupling of trans-4-Phenylcyclohexylamine to a Peptidomimetic Core

Causality Note: We utilize HATU/DIPEA rather than standard EDC/HOBt. The trans-4-phenylcyclohexylamine is a sterically hindered, bulky secondary-like amine (due to the cyclohexane ring). HATU provides the highly reactive 7-azabenzotriazole active ester required to overcome this steric hindrance without causing epimerization of adjacent chiral centers.

Step-by-Step Methodology:

-

Activation: Dissolve the C-terminal free carboxylic acid of the peptidomimetic scaffold (1.0 eq, e.g., 0.32 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

-

Coupling: Add trans-4-phenylcyclohexylamine hydrochloride (1.5 eq, e.g., 0.47 mmol) to the reaction mixture[1].

-

Self-Validation Step: Set up a parallel reaction using cis-4-phenylcyclohexylamine hydrochloride to serve as the negative control for downstream assays.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 12–16 hours. Monitor completion via LC-MS. The bulky nature of the amine means the reaction may plateau; do not heat above 40°C to prevent degradation.

-

Workup: Quench the reaction with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% -

Purification & Stereochemical Validation: Purify the crude product via flash column chromatography or preparative RP-HPLC.

-

Critical QA Step: Perform 2D NOESY NMR on the purified product. The trans isomer must show characteristic diequatorial coupling constants for the protons at the C1 and C4 positions of the cyclohexane ring, with strong NOE cross-peaks confirming the 1,4-diequatorial geometry.

-

Protocol B: Proximity Ligation Assay (PLA) for Target Validation

Causality Note: Standard binding assays (like Fluorescence Polarization) only prove the compound binds the receptor. PLA is required to prove that the trans-4-phenylcyclohexyl group's bulk physically blocks the native coactivator from binding inside a living cell.

Step-by-Step Methodology:

-

Cell Preparation: Seed MCF7 (ER+ breast cancer) cells in 8-well chamber slides and incubate overnight.

-

Treatment: Treat cells with 10 nM of the trans-peptidomimetic, the cis-peptidomimetic (negative control), or vehicle (DMSO) for 2 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 min. Permeabilize with 0.1% Triton X-100 in PBS for 10 min.

-

Antibody Incubation: Incubate with primary antibodies against ER

and the SRC-1 coactivator overnight at 4°C. -

Ligation & Amplification: Apply PLA plus and minus probes. Perform ligation and rolling circle amplification according to the manufacturer's protocol (e.g., Duolink®).

-

Imaging & Quantification: Image using a confocal fluorescence microscope. The trans-isomer should show a >90% reduction in fluorescent puncta (indicating complex disruption) compared to the vehicle, while the cis-isomer should show no significant reduction.

Workflow Visualization

Figure 2: End-to-end workflow for the synthesis, stereochemical validation, and biological evaluation.

References

-

Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. ACS Pharmacology & Translational Science (2024).2

-

CRYSTAL STRUCTURE OF MYELOPEROXIDASE SUBFORM C (MPO) COMPLEX WITH Compound-40 A.K.A 7-[(1R)-1-phenyl-3-{[(1r,4r)-4-phenylcyclohexyl]amino}propyl]-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine. RCSB Protein Data Bank: 6WY0 (2020). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Melting Point Impurities in 1-Phenylcyclohexanol

Welcome to the technical support center for troubleshooting issues related to the synthesis and purification of 1-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with low melting point impurities during their work with this compound. The following question-and-answer format addresses common problems, provides in-depth explanations of the underlying chemistry, and offers proven protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My synthesized 1-phenylcyclohexanol is an oil or a semi-solid at room temperature, but the literature reports a melting point of 58-62 °C. What is causing this discrepancy?

This is a classic case of melting point depression, a phenomenon where the presence of impurities lowers and broadens the melting point range of a substance. Your oily or semi-solid product indicates that it is not pure 1-phenylcyclohexanol. The impurities are disrupting the crystalline lattice of the pure compound, preventing it from solidifying at its characteristic melting point.

The most common source of these impurities is the Grignard reaction itself, which is typically used to synthesize 1-phenylcyclohexanol from cyclohexanone and phenylmagnesium bromide.[1][2][3] Side reactions can lead to the formation of byproducts that are difficult to separate from the desired product.

Q2: What are the most likely impurities that could be causing the low melting point of my 1-phenylcyclohexanol?

Several byproducts can form during the Grignard synthesis of 1-phenylcyclohexanol.[4] Identifying the potential culprits is the first step in effective troubleshooting.

-

Biphenyl: This is a very common byproduct formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene.[5] Its formation is favored by higher reaction temperatures and high concentrations of bromobenzene.[5]

-

Benzene: If there are any traces of moisture (water) or other acidic protons in your reaction setup, the highly basic Grignard reagent will be quenched, forming benzene.[4] It is crucial to use anhydrous solvents and flame-dried glassware to minimize this side reaction.[5][6]

-

Unreacted Starting Materials: Incomplete reaction can leave behind cyclohexanone or bromobenzene in your product mixture.

-

Magnesium Salts: The workup procedure, which typically involves the addition of an acid to quench the reaction, can sometimes result in the incomplete removal of magnesium salts.[7]

Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and resolving issues with low melting point impurities in 1-phenylcyclohexanol.

Caption: Troubleshooting workflow for low melting point impurities.

In-Depth Troubleshooting and Protocols

Q3: How can I definitively identify the impurities in my 1-phenylcyclohexanol sample?

Visual inspection and melting point are good initial indicators, but for definitive identification, spectroscopic and chromatographic methods are essential.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds in a mixture.[8][9] By comparing the retention times and mass spectra of the peaks in your sample to known standards, you can identify the impurities present.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the compounds in your sample.[11] Characteristic peaks for biphenyl, benzene, and unreacted starting materials will be readily distinguishable from the signals of 1-phenylcyclohexanol.

| Compound | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Key GC-MS Fragments (m/z) |

| 1-Phenylcyclohexanol | 7.2-7.6 (m, 5H, Ar-H), 1.5-2.2 (m, 10H, cyclohexyl-H), ~1.8 (s, 1H, -OH) | 176 (M+), 158, 120, 105, 91, 77 |

| Biphenyl | 7.3-7.6 (m, 10H, Ar-H) | 154 (M+), 77 |

| Benzene | ~7.37 (s, 6H) | 78 (M+), 51 |

| Cyclohexanone | 2.2-2.5 (m, 4H), 1.7-1.9 (m, 6H) | 98 (M+), 83, 69, 55, 42 |

Q4: I've confirmed the presence of biphenyl in my product. What is the best way to remove it?

Recrystallization is the most effective method for removing biphenyl from 1-phenylcyclohexanol.[12][13][14] This technique relies on the difference in solubility between your desired product and the impurity in a given solvent at different temperatures.[13]

-

Solvent Selection: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[15] For 1-phenylcyclohexanol, a mixed solvent system of ethanol and water often works well. Alternatively, petroleum ether or hexane can be used, as biphenyl is more soluble in these nonpolar solvents than 1-phenylcyclohexanol.[5]

-

Dissolution: In an Erlenmeyer flask, dissolve the impure 1-phenylcyclohexanol in a minimal amount of hot ethanol.[16]

-

Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals.[16]

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[16]

-

Drying: Dry the purified crystals thoroughly to remove any residual solvent.

The following diagram illustrates the recrystallization process.

Caption: Step-by-step recrystallization workflow.

Q5: Recrystallization is not working well for my sample. Are there any other purification methods I can try?

If recrystallization is not providing the desired purity, column chromatography is an excellent alternative. This technique separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase: Silica gel is a suitable stationary phase for this separation.

-

Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used. You will need to determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

-

Column Packing: Properly pack a chromatography column with silica gel slurried in the initial eluent.

-

Sample Loading: Dissolve your impure product in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions. Biphenyl, being less polar, will elute first, followed by the more polar 1-phenylcyclohexanol.

-

Fraction Analysis: Monitor the collected fractions by TLC to determine which fractions contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-phenylcyclohexanol.

Proactive Measures to Minimize Impurity Formation

Preventing the formation of impurities in the first place is always the best strategy.

-

Ensure Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use.[6] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][17]

-

Magnesium Activation: The magnesium turnings used for the Grignard reagent formation should be activated to remove the passivating oxide layer.[7] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6]

-

Control Reaction Temperature: The Grignard reaction is exothermic.[7] Maintain a gentle reflux and add the bromobenzene solution dropwise to prevent the temperature from rising too high, which can promote the formation of biphenyl.[5][7]

-

Stoichiometry: Use a slight excess of magnesium and ensure the correct stoichiometric ratio of the reactants.

By following these troubleshooting guides and proactive measures, you can consistently obtain high-purity 1-phenylcyclohexanol for your research and development needs.

References

-

Restek. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Agilent Technologies. (2011). Analysis of impurities in ethanol. Retrieved from [Link]

-

News-Medical.Net. (2022, February 28). Analyzing USP Ethyl alcohol impurities. Retrieved from [Link]

-

Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]

-

Chhagan, L., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. PMC. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Cyclohexylphenylamino)ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION | Science topic. Retrieved from [Link]

-

Shiri, S., et al. (2014). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats. PMC. Retrieved from [Link]

-

Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

-

Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... | Study Prep. Retrieved from [Link]

-

Maddox, V. H., et al. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

-

YouTube. (2023, March 28). Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using. Retrieved from [Link]

-

University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

- European Patent Office. (n.d.). Purification of phenyl ethyl alcohol - EP 0366842 B1.

-

The Merck Index. (n.d.). Phencyclidine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF. Retrieved from [Link]

-

Scribd. (n.d.). PCP Synthesis | PDF | Phencyclidine | Thin Layer Chromatography. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-cyclohexyl ethanol, 1193-81-3. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

SWGDRUG.org. (2005, May 16). PHENCYCLIDINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

PubChem. (n.d.). Phencyclidine | C17H25N | CID 6468. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

University of Wisconsin-Stout. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Organic Process Research & Development. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP. Retrieved from [Link]

-

Journal of Chemistry. (n.d.). Ethanol production, purification, and analysis techniques: a review. Retrieved from [Link]

-

ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Retrieved from [Link]

-

Amasci.net. (n.d.). Ethanol purification (method 2). Retrieved from [Link]

-

Toption Instrument. (n.d.). How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Retrieved from [Link]

-

MDPI. (n.d.). NMR Characterization, LC-MS Phenolic Profiling, and Cytotoxic Activity Evaluation of Ethanolic Extract of Propolis from Central Mexico. Retrieved from [Link]

-

ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework. Retrieved from [Link]

-

Phoenix Police Department. (n.d.). CS-SOP-46 Phencyclidine(PCP) - LABORATORY SERVICES BUREAU. Retrieved from [Link]

Sources

- 1. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 9. peakscientific.com [peakscientific.com]

- 10. A Collaborative Platform for Novel Compound Identification - Characterization of Designer Phencyclidines (PCPs) POXP, PTHP, and P2AP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Home Page [chem.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Analysis of Mesogenic Properties: Phenylcyclohexyl vs. Biphenyl Ethanols

In the rational design of thermotropic liquid crystals (LCs), reactive mesogens, and advanced functional polymers, the selection of the rigid mesogenic core dictates the macroscopic electro-optical and thermodynamic properties of the final material. Two of the most prominent structural motifs employed in this domain are the phenylcyclohexyl (PCH) and biphenyl (BP) cores.

When functionalized as ethanol derivatives—specifically 2-(4-phenylcyclohexyl)ethanol and 2-(4-biphenyl)ethanol—these molecules serve as critical building blocks. The ethyl alcohol moiety acts as a flexible spacer that decouples the rigid mesogenic core from a polymer backbone or reactive end-group, enabling the self-assembly of highly ordered mesophases. This guide provides an objective, data-driven comparison of their mesogenic properties, grounded in structural causality and validated experimental methodologies.

Mechanistic Causality: Structural Determinants of Mesophase Behavior

The fundamental divergence in the mesogenic behavior of PCH and BP derivatives stems from the hybridization, polarizability, and planarity of their respective ring systems.

-

Biphenyl (BP) Ethanols: The BP core consists of two

-hybridized aromatic rings. This fully conjugated, nearly planar system exhibits high polarizability along the molecular axis and facilitates strong intermolecular -

Phenylcyclohexyl (PCH) Ethanols: Substituting one planar phenyl ring with an

-hybridized cyclohexane ring disrupts the extended

Quantitative Comparison of Core Properties

The table below summarizes the divergent physicochemical properties of PCH and BP cores when integrated into identical homologous series.

| Property | Phenylcyclohexyl (PCH) Core | Biphenyl (BP) Core | Mechanistic Driver |

| Birefringence ( | Low (~0.05 - 0.10) | High (~0.15 - 0.25) | BP possesses extended |

| Rotational Viscosity ( | Low | High | PCH's saturated ring reduces intermolecular friction compared to rigid BP |

| Thermal Stability ( | Moderate | High | BP's planar structure promotes stronger intermolecular dispersion forces. |

| Polarizability | Lower | Higher | Delocalized electrons in BP enhance polarizability along the primary molecular axis. |

| Lipophilicity (LogP) | Higher | Lower | The |

Self-Validating Experimental Protocol for Mesogen Characterization

To objectively compare the mesogenic properties of PCH and BP ethanol derivatives, researchers must utilize a self-validating analytical workflow. The following protocol ensures that thermal data is continuously cross-verified against optical and structural findings, eliminating false positives caused by thermal degradation or impurities.

Step 1: Precursor Functionalization & Purity Validation

-

Procedure: React the starting materials (2-(4-biphenyl)ethanol or 2-(4-phenylcyclohexyl)ethanol) with acryloyl chloride in the presence of triethylamine to yield polymerizable reactive mesogens. Purify via recrystallization in cold ethanol.

-

Self-Validation Check: Before proceeding to thermal analysis, confirm purity via

H NMR. The complete disappearance of the hydroxyl (-OH) proton peak and the downfield shift of the adjacent -CH

Step 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

-

Procedure: Encapsulate 3–5 mg of the purified mesogen in an aluminum pan. Run the DSC under a nitrogen atmosphere at a scanning rate of 10 °C/min.

-

Self-Validation Check: Execute exactly three heating/cooling cycles . The first heating cycle erases the sample's thermal history and solvent artifacts. The protocol is only validated if the endothermic/exothermic transition peaks in the second and third cycles align within

°C. Peak shifting indicates thermal degradation rather than a true phase transition.

Step 3: Mesophase Identification via Polarized Optical Microscopy (POM)

-

Procedure: Sandwich the sample between two untreated glass slides and place it on a programmable hot stage. Heat the sample to its isotropic liquid phase, then cool it at 2 °C/min while observing under crossed polarizers.

-

Self-Validation Check: The temperatures at which specific optical textures emerge (e.g., focal-conic fan textures for Smectic A, or schlieren textures for Nematic phases) must perfectly correlate with the exothermic peaks recorded during the cooling cycle of the DSC thermogram.

Step 4: Structural Confirmation via X-Ray Diffraction (XRD)

-

Procedure: Subject the aligned mesogens to temperature-dependent XRD.

-

Self-Validation Check: Calculate the layer spacing (

) using Bragg’s law (

Experimental Workflow Visualization

Fig 1. Self-validating experimental workflow for characterizing PCH and BP ethanol derivatives.

Application Insights: Materials Science & Drug Development

The choice between a PCH and BP ethanol precursor dictates the final application of the synthesized material:

-

Liquid Crystal Displays (LCDs): PCH derivatives are the industry standard for Twisted Nematic (TN) and Super Twisted Nematic (STN) displays. Their low rotational viscosity allows for millisecond response times, while their low birefringence prevents optical artifacts in thin cell gaps.

-

High-Temperature Photonic Polymers: BP ethanol derivatives are preferred when synthesizing side-chain liquid crystalline polymers (SCLCPs) [2]. The robust

stacking of the biphenyl core ensures that the polymer retains its mesogenic order at elevated temperatures, making them ideal for optical data storage and thermally stable circularly polarized luminescent materials. -

Medicinal Chemistry: Beyond materials science, the transition from a biphenyl to a phenylcyclohexyl core is a classic bioisosteric replacement strategy. As demonstrated in structural studies [3], replacing a planar phenyl ring with a cyclohexyl ring increases the fraction of

carbons (

References

-

Alamro, F. S., et al. "Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies." Molecules (MDPI). Available at:[Link]

-

Oh, S. Y., et al. "Synthesis and properties of liquid-crystalline polyacetylenes with a phenylcyclohexyl mesogenic moiety in the side group." Macromolecules (ACS Publications). Available at:[Link]

-

"Stacking with No Planarity?" National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Introduction: The Analytical Challenge of Phenyl-Alkyl Structures

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 2-(4-phenylcyclohexyl)ethanol: A Comparative Analysis for Researchers

2-(4-phenylcyclohexyl)ethanol is a molecule of interest in various fields, from fragrance chemistry to materials science. Its structure, featuring a bulky phenylcyclohexyl group attached to an ethanol moiety, presents a unique analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the identification and quantification of such semi-volatile compounds. However, a robust analytical method relies on a thorough understanding of the molecule's behavior under electron ionization (EI), the most common ionization source in GC-MS. The resulting mass spectrum is a fingerprint of the molecule, dictated by its fragmentation patterns.